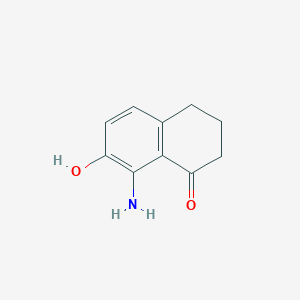
8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various functional groups attached. This particular compound features an amino group at the 8th position, a hydroxyl group at the 7th position, and a ketone group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the reduction of a corresponding nitro compound followed by hydroxylation and cyclization. The reaction conditions typically include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst, and hydroxylation can be achieved using reagents like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include continuous flow reactors and the use of more robust catalysts to handle large volumes of reactants.
Chemical Reactions Analysis
Types of Reactions
8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 8-amino-7-keto-3,4-dihydronaphthalen-1(2H)-one.
Reduction: Formation of 8-amino-7-hydroxy-3,4-dihydronaphthalen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their function. The ketone group may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
8-Amino-7-hydroxy-1-naphthalenone: Similar structure but lacks the dihydro component.
7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the amino group.
8-Amino-1-naphthalenone: Lacks both the hydroxyl and dihydro components.
Uniqueness
8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one is unique due to the combination of functional groups and the dihydro naphthalene ring system. This unique structure may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
8-amino-7-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H11NO2/c11-10-8(13)5-4-6-2-1-3-7(12)9(6)10/h4-5,13H,1-3,11H2 |
InChI Key |
UILHAFFUCFXTIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















